molecular formula C13H16F2N2O2 B14016809 (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14016809
M. Wt: 270.27 g/mol
InChI Key: OQGMPICRZKBHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a synthetic arylpiperazine derivative characterized by a methanone core linking a 3,4-difluoro-2-methoxyphenyl group to a 4-methylpiperazine moiety. This structural motif is common in medicinal chemistry, where the piperazine ring enhances solubility and bioavailability, while the aryl group modulates electronic and steric properties for target interaction . The compound’s synthesis likely follows established methods for analogous derivatives, involving the coupling of 3,4-difluoro-2-methoxybenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine (Et₃N) .

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

(3,4-difluoro-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H16F2N2O2/c1-16-5-7-17(8-6-16)13(18)9-3-4-10(14)11(15)12(9)19-2/h3-4H,5-8H2,1-2H3

InChI Key

OQGMPICRZKBHLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoro-2-methoxybenzaldehyde and 4-methylpiperazine.

    Condensation Reaction: The aldehyde group of 3,4-difluoro-2-methoxybenzaldehyde reacts with the amine group of 4-methylpiperazine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the final ketone product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate and yield.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.

    Pathways: The compound can affect signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone with structurally related arylpiperazine methanones, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Effects

Compound Name Substituents on Aryl Group Piperazine Substituent Key Structural Features
This compound 3,4-difluoro, 2-methoxy 4-methyl High electronegativity; balanced lipophilicity
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-amino 4-methyl Electron-donating amino group; increased polarity
(3-(Trifluoromethyl)phenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone 3-CF₃, 4-hydroxyphenyl 4-(4-hydroxyphenyl) Strong electron-withdrawing CF₃; H-bond donor (OH)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Thiophene-2-yl 4-(4-CF₃phenyl) Heteroaromatic ring; enhanced π-π interactions
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone 2-amino 4-methyl Ortho-substitution; potential steric hindrance
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone 3-Br, 6-Cl, 2-F 4-methyl High molecular weight; halogen-dominated reactivity
(3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone 3,4-dimethoxy 4-(4-methylbenzyl) Bulky benzyl group; methoxy-induced lipophilicity

Key Observations:

  • Electron Effects: The 3,4-difluoro-2-methoxy substituents in the target compound create a unique electronic profile, combining electron-withdrawing (F) and donating (OCH₃) groups. This contrasts with compounds like (CF₃, OH) or (thiophene), which exhibit stronger electron-withdrawing or π-stacking capabilities.
  • Steric Considerations: The 2-methoxy group in the target compound may introduce moderate steric hindrance compared to ortho-substituted analogs like (2-amino) or bulky derivatives like .
  • Lipophilicity: Halogen-rich analogs (e.g., , MW 335.6) are more lipophilic than the target compound, while hydroxyl-containing derivatives (e.g., ) are more polar.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Calculated logP* Solubility (mg/mL)
This compound ~322.3 2.1 ~0.5 (DMSO)
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 235.3 1.3 >1 (aqueous)
(3-(Trifluoromethyl)phenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone 389.4 2.8 ~0.2 (DMSO)
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone 335.6 3.5 <0.1 (DMSO)

*logP values estimated using fragment-based methods.

Key Insights:

  • The target compound’s logP (~2.1) reflects a balance between fluorine-induced polarity and methoxy-driven lipophilicity.
  • Amino-substituted analogs (e.g., ) exhibit higher aqueous solubility due to protonatable amine groups.
  • Halogenated derivatives (e.g., ) show reduced solubility, limiting bioavailability.

Biological Activity

(3,4-Difluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed exploration of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H14_{14}F2_{2}N2_{2}O

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. The presence of the difluoro and methoxy groups has been shown to enhance the compound's ability to inhibit tumor cell proliferation.

  • Mechanism of Action :
    • The compound selectively inhibits certain kinases involved in cancer cell signaling pathways, particularly FLT3 kinase, which is crucial in hematological malignancies.
    • In vitro studies demonstrated an IC50_{50} value of approximately 0.072 µM against MV4-11 cells harboring the FLT3/ITD mutation, indicating potent inhibition and potential for therapeutic use in leukemia treatment .
  • Cell Cycle Arrest :
    • Research has shown that treatment with this compound induces cell cycle arrest at the G0/G1 phase in sensitive cancer cell lines, leading to decreased proliferation and increased apoptosis .

Neuropharmacological Effects

Another area of interest is the neuropharmacological profile of this compound. Preliminary data suggest potential applications in treating neurological disorders.

  • Serotonin Receptor Interaction :
    • The piperazine moiety suggests possible interactions with serotonin receptors, which could lead to anxiolytic or antidepressant effects. Further studies are needed to elucidate these interactions and their implications for mental health treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureEffect on Activity
Difluoro Group Enhances binding affinity to target proteins
Methoxy Group Improves solubility and bioavailability
Piperazine Ring Facilitates interaction with biological targets

Case Study 1: Inhibition of FLT3 Kinase

A study involving the administration of this compound in an MV4-11 xenograft model demonstrated significant tumor growth inhibition without notable cardiotoxicity, highlighting its therapeutic potential in leukemia management .

Case Study 2: Neuropharmacological Assessment

In an exploratory study assessing the impact on serotonin receptors, this compound showed promising results in modulating mood-related behaviors in animal models, warranting further investigation into its neuropharmacological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.